Renal Impairment Alters Perindoprilat N-Glucuronide AUC by 558%: A Quantitative Comparison to Active Perindoprilat
In hypertensive patients with severe renal failure, the mean area under the serum concentration-time curve (AUC) for perindoprilat N-glucuronide increased by 558% compared to subjects with normal renal function, from 78 ng·ml⁻¹·h to 513 ng·ml⁻¹·h [1]. This increase is substantially smaller than the 1,089% increase observed for the active metabolite perindoprilat (from 93 ng·ml⁻¹·h to 1,106 ng·ml⁻¹·h) in the same patient cohort, demonstrating that renal impairment differentially affects the disposition of the parent drug's metabolites. The half-life of perindoprilat N-glucuronide also extended from 1.8 h in normal subjects to 7.7 h in severe renal failure [1].
| Evidence Dimension | AUC (ng·ml⁻¹·h) in normal vs. severe renal impairment |
|---|---|
| Target Compound Data | AUC: 78 (normal) → 513 (severe); Half-life: 1.8 h → 7.7 h |
| Comparator Or Baseline | Perindoprilat (active): AUC: 93 (normal) → 1106 (severe); Half-life: 5.0 h → 27.4 h |
| Quantified Difference | Target compound AUC increase: 558%; Comparator AUC increase: 1,089% |
| Conditions | Hypertensive patients with normal renal function (n=6) vs. severe renal failure (creatinine clearance 5-15 mL/min, n=6), after a single 4 mg oral dose of perindopril. |
Why This Matters
This data demonstrates that perindoprilat N-glucuronide is a critical, differentially affected marker for assessing the impact of renal impairment on perindopril clearance, and its measurement is essential for accurate dose adjustment studies in chronic kidney disease populations.
- [1] Verpooten GA, Genissel PM, Thomas JR, de Broe ME. Single dose pharmacokinetics of perindopril and its metabolites in hypertensive patients with various degrees of renal insufficiency. Br J Clin Pharmacol. 1991;32(2):187-192. doi:10.1111/j.1365-2125.1991.tb03880.x View Source
